2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide features a hexahydroquinazolinone core fused with a thioacetamide linker and a thiazol-2-yl substituent. Its structure integrates multiple pharmacophoric elements:
- Thioacetamide bridge: The sulfur atom may improve metabolic stability and influence electronic properties compared to oxygen-based analogs.
- Thiazole ring: A heteroaromatic moiety known for participating in π-π stacking and hydrogen bonding, commonly associated with antimicrobial and kinase-inhibitory activities .
- Dimethylaminoethyl side chain: Likely enhances solubility and introduces a basic center, which could modulate receptor interactions .
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-21(2)8-9-22-13-6-4-3-5-12(13)15(20-17(22)24)26-11-14(23)19-16-18-7-10-25-16/h7,10H,3-6,8-9,11H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQNPAODBIJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core, which is associated with various biological activities such as kinase inhibition and antitumor properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C20H25N5O4S
- Molecular Weight : Approximately 431.51 g/mol
Structural Features
The compound features several functional groups that contribute to its biological properties:
| Functional Group | Description |
|---|---|
| Quinazolinone Core | A bicyclic structure known for its biological activity, particularly as kinase inhibitors. |
| Thioether Linkage | May participate in nucleophilic substitution reactions. |
| Dimethylamino Group | Enhances interaction with biological targets. |
| Thiazole Substitution | Potentially increases lipophilicity and bioavailability. |
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
Kinase Inhibition
The quinazolinone core is prevalent in many kinase inhibitors, suggesting that this compound may also inhibit specific kinases involved in cancer progression. Kinases are critical in regulating various cellular processes, including cell growth and division.
Antitumor Properties
Quinazolinone derivatives have been shown to possess significant antitumor activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cancer cell survival.
Antimicrobial Activity
Some studies suggest that related compounds exhibit antimicrobial properties, indicating potential applications in treating infections. The structural features of the compound may enhance its ability to target microbial pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Study on MMP Inhibition
A related compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The results indicated significant inhibition of MMP activity, leading to reduced cell migration in vitro.
Cytotoxicity Analysis
In a cytotoxicity assay using COS-1 cells, compounds similar to this one demonstrated minimal cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development.
Angiogenesis Inhibition
In vivo studies using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced angiogenesis (formation of new blood vessels) in tumor cells, highlighting their potential as anti-cancer agents.
The synthesis of This compound involves multiple steps to ensure the correct formation of the quinazolinone core and the incorporation of various functional groups. The proposed mechanism of action may involve:
- Interaction with specific kinases or MMPs.
- Induction of apoptosis through signaling pathways influenced by the compound's structural features.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on molecular formula.
Key Differences and Implications
Core Heterocyclic Systems
- Hexahydroquinazolinone (Target): Partial saturation may improve membrane permeability compared to fully aromatic quinazolines (e.g., dihydroquinazolinone in ). The dimethylaminoethyl side chain introduces basicity absent in sulfamoylphenyl derivatives .
- Benzothiazole-Imidazole (3a) : The fused benzothiazole system offers extended π-conjugation, favoring interactions with hydrophobic enzyme pockets.
Substituent Effects
- Thiazole vs. Triazole : The target’s thiazol-2-yl group is less polar than triazole-containing analogs (e.g., 9c ), which may affect solubility and binding kinetics.
- Aryl Modifications : Bromophenyl (9c ) and nitrophenyl (11g ) substituents increase steric bulk and lipophilicity, contrasting with the target’s unsubstituted thiazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
